molecular formula C22H18FN7O3 B2933087 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-20-7

6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2933087
CAS No.: 1207014-20-7
M. Wt: 447.43
InChI Key: TZGBTVHLFQZDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyrimidinone core substituted with a 1,2,4-oxadiazole ring at position 6 and a 4-fluorobenzyl group at position 3 (Figure 1). Such hybrid heterocyclic systems are often designed to optimize interactions with biological targets, particularly enzymes or receptors where aromatic stacking and hydrogen bonding are critical. The synthesis of analogous compounds typically involves coupling reactions under basic conditions (e.g., cesium carbonate in DMF), as seen in related oxadiazole-triazolopyrimidinone hybrids .

Properties

IUPAC Name

6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O3/c1-2-32-17-6-4-3-5-16(17)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGBTVHLFQZDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the benzyl group. These modifications influence physicochemical properties, target binding, and pharmacokinetics. Below is a comparative analysis:

Table 1. Structural and Functional Comparison of Analogs

Compound Name Substituent on Oxadiazole Benzyl Group Molecular Weight Key Properties/Biological Implications
Target Compound 2-ethoxyphenyl 4-fluorobenzyl 478.42 High lipophilicity (logP ~3.5); potential CNS penetration due to ethoxy group
6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 4-chlorophenyl 2-methylbenzyl 476.90 Enhanced halogen bonding; reduced solubility (logP ~3.8)
6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 3,4-dimethoxyphenyl 3-fluorobenzyl 463.43 Improved solubility (logP ~2.9) due to methoxy groups; moderate metabolic stability
6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 3,4-dimethylphenyl 4-fluorobenzyl 472.47 Steric hindrance from methyl groups may reduce target affinity

Key Findings from Comparative Studies

Dimethoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl) exhibit better solubility, making them preferable for oral bioavailability .

Biological Activity and Binding Interactions :

  • The 4-fluorobenzyl group in the target compound may enhance aromatic stacking in hydrophobic binding pockets compared to 3-fluorobenzyl or 2-methylbenzyl analogs .
  • Chloro-substituted oxadiazoles (e.g., 4-chlorophenyl) show stronger halogen bonding with polar residues in enzyme active sites, as demonstrated in crystallographic studies .

Metabolic Stability :

  • Ethoxy and methoxy groups are less prone to oxidative metabolism than methyl or chloro groups, suggesting the target compound may have a longer half-life .

Computational Similarity Analysis :

  • Tanimoto coefficient-based comparisons (using MACCS or Morgan fingerprints) reveal >80% structural similarity between the target compound and its 4-chlorophenyl/3-fluorobenzyl analogs, implying overlapping biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.